molecular formula C19H18FN3O4 B10882177 methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10882177
M. Wt: 371.4 g/mol
InChI Key: UBIXNTQETNLCMY-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then reacted with a pyrazole derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include various substituted pyrazoles, furan derivatives, and fluorophenyl compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

The uniqueness of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in its combination of a fluorophenyl group, a furan ring, and a pyrazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H18FN3O4/c1-12(21-11-15-4-3-9-27-15)18-16(10-17(24)26-2)22-23(19(18)25)14-7-5-13(20)6-8-14/h3-9,22H,10-11H2,1-2H3

InChI Key

UBIXNTQETNLCMY-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CO1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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